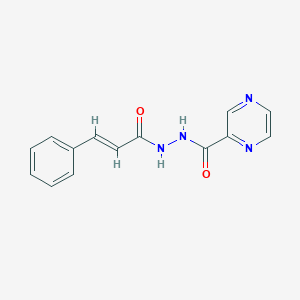
N'-cinnamoyl-2-pyrazinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cinnamoyl-2-pyrazinecarbohydrazide, also known as CPZEN-45, is a synthetic compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This compound belongs to the class of hydrazides and has a molecular weight of 258.28 g/mol. The purpose of
Aplicaciones Científicas De Investigación
N'-cinnamoyl-2-pyrazinecarbohydrazide has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer, anti-inflammatory, and anti-oxidant properties. It has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
N'-cinnamoyl-2-pyrazinecarbohydrazide exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress. It also activates the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N'-cinnamoyl-2-pyrazinecarbohydrazide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It also reduces the levels of reactive oxygen species and enhances the antioxidant defense system. In addition, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-cinnamoyl-2-pyrazinecarbohydrazide is its ease of synthesis and high purity. It is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N'-cinnamoyl-2-pyrazinecarbohydrazide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the precise mechanism of action of N'-cinnamoyl-2-pyrazinecarbohydrazide and its potential side effects.
In conclusion, N'-cinnamoyl-2-pyrazinecarbohydrazide is a synthetic compound with potential applications in various fields of scientific research. Its ease of synthesis, high purity, and therapeutic properties make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
N'-cinnamoyl-2-pyrazinecarbohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction between cinnamic acid and 2-pyrazinecarbohydrazide in the presence of a catalyst. The reaction is carried out under reflux conditions and the resulting product is isolated by filtration. The purity of the product can be enhanced by recrystallization.
Propiedades
Nombre del producto |
N'-cinnamoyl-2-pyrazinecarbohydrazide |
|---|---|
Fórmula molecular |
C14H12N4O2 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
N//'-[(E)-3-phenylprop-2-enoyl]pyrazine-2-carbohydrazide |
InChI |
InChI=1S/C14H12N4O2/c19-13(7-6-11-4-2-1-3-5-11)17-18-14(20)12-10-15-8-9-16-12/h1-10H,(H,17,19)(H,18,20)/b7-6+ |
Clave InChI |
YTAWAQUOPNZWEF-VOTSOKGWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)NNC(=O)C2=NC=CN=C2 |
SMILES |
C1=CC=C(C=C1)C=CC(=O)NNC(=O)C2=NC=CN=C2 |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)NNC(=O)C2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



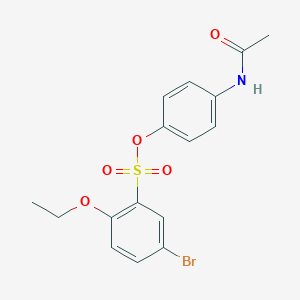
![9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one](/img/structure/B273977.png)
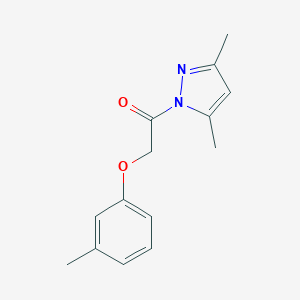
![1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273982.png)
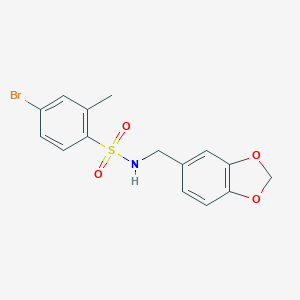
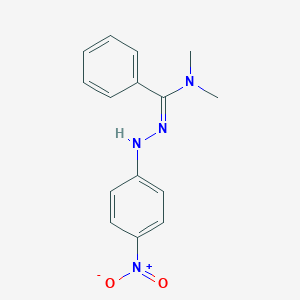
![1-{[4-(1,1-dimethylethyl)phenyl]sulfonyl}-1H-1,2,3-benzotriazole](/img/structure/B273989.png)
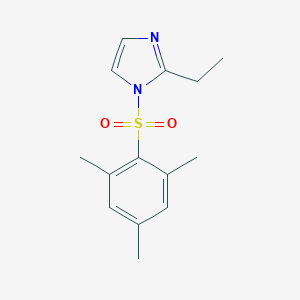
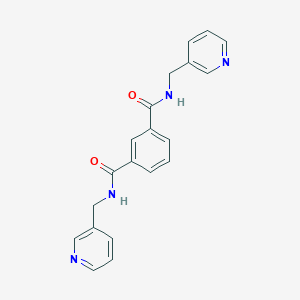
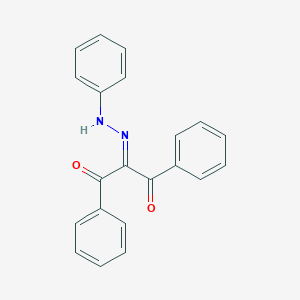
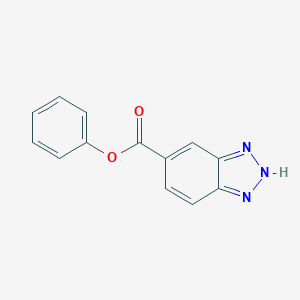
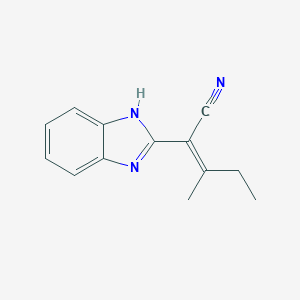
![8-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/structure/B274013.png)
![Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate](/img/structure/B274014.png)